Tianafac

Description

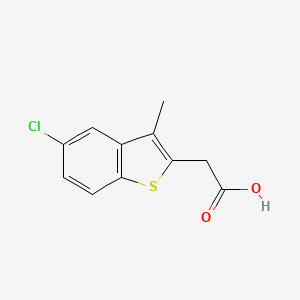

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-6-8-4-7(12)2-3-9(8)15-10(6)5-11(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJIHQOPIPJYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199495 | |

| Record name | Tianafac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51527-19-6 | |

| Record name | Tianafac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051527196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianafac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIANAFAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0T3ZRK3XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tianafac (Tiaprofenic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianafac, known chemically as tiaprofenic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its therapeutic effects as an analgesic and anti-inflammatory agent are primarily attributed to its inhibition of prostaglandin synthesis. This technical guide provides a detailed overview of the core mechanism of action of Tianafac, focusing on its molecular targets and the downstream signaling pathways it modulates. Quantitative data on its inhibitory activity are presented, along with descriptions of relevant experimental protocols to facilitate further research and development.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action of Tianafac is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking the active site of COX enzymes, Tianafac prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Signaling Pathway of Prostaglandin Synthesis and its Inhibition by Tianafac

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the COX enzymes. PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins, such as PGE2, PGF2α, and thromboxane A2 (TXA2). Tianafac intervenes at the initial step of this pathway by inhibiting COX-1 and COX-2.

Quantitative Analysis of Inhibitory Activity

The potency of Tianafac as a COX inhibitor has been quantified through various in vitro and ex vivo assays. A key parameter for evaluating the inhibitory activity of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Target | Assay System | IC50 Value | Reference |

| Thromboxane B2 (TXB2) Formation | Human umbilical cord arteries | 0.71 µM | [3] |

| Prostaglandin E2 (PGE2) Synthesis | Rat model (2 mg/kg dose) | 72% inhibition | [4] |

Note: Specific IC50 values for COX-1 and COX-2 for tiaprofenic acid are not consistently reported in publicly available literature, highlighting an area for further investigation.

Experimental Protocols

The following sections outline the general methodologies used to assess the inhibitory effects of NSAIDs like Tianafac on prostaglandin synthesis. These protocols are intended to provide a foundational understanding for researchers designing similar experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of Tianafac for COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Tianafac (test compound)

-

EIA (Enzyme Immunoassay) buffer

-

Prostaglandin screening EIA kit (for detecting PGE2)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of Tianafac in EIA buffer.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

-

Add the various concentrations of Tianafac or a vehicle control to the wells.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of Tianafac relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Tianafac concentration and determine the IC50 value using non-linear regression analysis.

Ex Vivo Thromboxane B2 (TXB2) Formation Assay

This assay measures the ability of a drug to inhibit platelet aggregation and subsequent TXA2 (measured as its stable metabolite, TXB2) formation in whole blood.

Objective: To assess the functional inhibition of COX-1 in platelets by Tianafac.

Materials:

-

Freshly drawn human whole blood

-

Tianafac (test compound)

-

Collagen or arachidonic acid (platelet agonists)

-

Anticoagulant (e.g., heparin)

-

TXB2 EIA kit

-

Centrifuge

-

Microplate reader

Procedure:

-

Collect whole blood into tubes containing an anticoagulant.

-

Pre-incubate aliquots of the blood with various concentrations of Tianafac or a vehicle control at 37°C.

-

Induce platelet aggregation by adding a platelet agonist (e.g., collagen or arachidonic acid).

-

Allow the blood to clot for a specified time (e.g., 60 minutes) at 37°C.

-

Centrifuge the samples to separate the serum.

-

Collect the serum and measure the concentration of TXB2 using a specific EIA kit.

-

Calculate the percentage of inhibition of TXB2 formation for each concentration of Tianafac relative to the vehicle control.

-

Determine the IC50 value as described in the previous protocol.

Conclusion

Tianafac (tiaprofenic acid) exerts its anti-inflammatory and analgesic effects primarily through the inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins. While its inhibitory effect on thromboxane and prostaglandin E2 formation has been demonstrated, further research is needed to fully characterize its inhibitory profile against the individual COX isoforms with specific IC50 values. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for a comprehensive understanding of Tianafac's mechanism of action and for the development of future anti-inflammatory therapies.

References

- 1. What is the mechanism of Tiaprofenic Acid? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. Tiaprofenic acid inhibits mucosal prostaglandin E2 synthesis without delaying experimental gastric ulcer healing [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Tianafac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianafac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the benzothiophene class of compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and for assessing its biological activity are presented, along with a summary of its quantitative pharmacological data. Furthermore, this guide visualizes the key signaling pathway affected by Tianafac's mechanism of action, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Tianafac, chemically known as 2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetic acid, is a chiral molecule with the molecular formula C₁₁H₉ClO₂S.[1]

Table 1: Chemical Identifiers of Tianafac

| Identifier | Value |

| IUPAC Name | 2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetic acid |

| CAS Number | 51527-19-6[1] |

| Molecular Formula | C₁₁H₉ClO₂S[1] |

| SMILES | CC1=C(CC(=O)O)SC2=CC=C(Cl)C=C12 |

Physicochemical Properties

The physicochemical properties of Tianafac are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data of Tianafac

| Property | Value |

| Molecular Weight | 240.71 g/mol [1] |

| Melting Point | 177 °C |

| Boiling Point | 422.8 °C at 760 mmHg |

| Water Solubility | 34.76 mg/L at 25 °C |

| LogP | 3.9 |

Mechanism of Action: Inhibition of Cyclooxygenase

Like other NSAIDs, Tianafac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.

The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, such as gastrointestinal irritation. The selectivity of NSAIDs for COX-2 over COX-1 is a critical parameter in drug design and development.

Signaling Pathway: Arachidonic Acid Metabolism

The metabolic cascade initiated by the release of arachidonic acid from the cell membrane is the primary target of Tianafac. The following diagram illustrates this pathway and the point of intervention by COX inhibitors.

References

An In-depth Technical Guide to the Cyclooxygenase Inhibition Pathway of Celecoxib

Disclaimer: Initial searches for "Tianafac" did not yield sufficient public data to construct a detailed technical guide. Therefore, this document has been prepared using Celecoxib , a well-characterized and clinically significant selective COX-2 inhibitor, as a representative molecule to illustrate the cyclooxygenase inhibition pathway and associated experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Cyclooxygenase and Celecoxib

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are key mediators of pain, fever, and inflammation.

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2. This non-selectivity is associated with common side effects, most notably gastrointestinal irritation and bleeding, due to the inhibition of COX-1's protective functions.

Celecoxib is a diaryl-substituted pyrazole derivative that functions as a selective COX-2 inhibitor. Its chemical structure allows it to preferentially bind to the active site of the COX-2 enzyme, leading to a significant reduction in the production of pro-inflammatory prostaglandins with minimal impact on the homeostatic functions of COX-1 at therapeutic doses. This selectivity profile provides a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Mechanism of Action: The Cyclooxygenase Inhibition Pathway

The primary mechanism of action for Celecoxib is the selective, reversible inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

The following diagram illustrates the signaling pathway:

Quantitative Data: In Vitro Inhibition of Cyclooxygenase

The inhibitory potency of Celecoxib against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the assay system used.

| Assay System | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Recombinant Enzyme Assay | Sf9 insect cells | 15 | 0.04 | 375 | [1] |

| Human Monocyte Assay | Human peripheral monocytes | 82 | 6.8 | 12 | [2] |

| Human Dermal Fibroblast/Lymphoma Cell Assay | Human dermal fibroblasts (COX-2), Human lymphoma cells (COX-1) | 2.8 | 0.091 | 30.8 | [3] |

| Washed Human Platelet Assay | Human platelets | 2.2 | >100 | >45 | [4] |

| Human Whole Blood Assay | Human whole blood | >100 | 0.53 | >188 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of COX inhibition. Below are protocols for two common assays used to determine the IC50 values of inhibitors like Celecoxib.

Recombinant Human COX Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified recombinant human COX-1 and COX-2 enzymes.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Prepare stock solutions of hematin (100 µM) and L-epinephrine (40 mM) as cofactors.[6]

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Prepare serial dilutions of Celecoxib in DMSO.

-

-

Enzyme Preparation:

-

Inhibition Step:

-

Add 2 µL of the Celecoxib dilution (or DMSO for the control) to the enzyme mixture.

-

Pre-incubate at 37°C for 10 minutes.[6]

-

-

Reaction and Termination:

-

Initiate the enzymatic reaction by adding 20 µL of arachidonic acid.

-

After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.[1]

-

-

Quantification:

-

Add a known amount of a deuterated internal standard (e.g., d4-PGE2).

-

Extract the prostaglandins using an organic solvent (e.g., hexane/ethyl acetate).

-

Evaporate the organic phase and reconstitute the residue in a suitable solvent for analysis.

-

-

Analysis:

-

Quantify the amount of PGE2 produced using a validated LC-MS/MS method.[6]

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Human Whole Blood Assay (WBA)

The WBA is considered more physiologically relevant as it measures COX inhibition in the presence of all blood components.

Workflow Diagram:

Methodology for COX-1 Activity:

-

Sample Preparation:

-

Draw fresh venous blood from healthy volunteers into heparinized tubes.

-

Aliquot 500 µL of blood into microcentrifuge tubes.

-

Add the test compound (Celecoxib) at various concentrations. For the control, add the vehicle (e.g., DMSO).

-

-

Incubation and Clotting:

-

Incubate the tubes for 1 hour at 37°C to allow the drug to interact with the blood cells.

-

Allow the blood to clot for 1 hour at 37°C. During this time, platelets are activated, leading to COX-1-mediated production of Thromboxane A2, which is rapidly hydrolyzed to the stable Thromboxane B2 (TXB2).[7]

-

-

Analysis:

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 in the serum using a validated immunoassay (ELISA) or LC-MS/MS.

-

Calculate the IC50 value for COX-1 inhibition.

-

Methodology for COX-2 Activity:

-

Sample Preparation:

-

Draw fresh venous blood into heparinized tubes.

-

Aliquot blood samples and add the test compound (Celecoxib) at various concentrations.

-

-

COX-2 Induction and Incubation:

-

Analysis:

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using a validated immunoassay (ELISA) or LC-MS/MS.

-

Calculate the IC50 value for COX-2 inhibition.

-

Conclusion

Celecoxib demonstrates a clear mechanism of action through the potent and selective inhibition of the COX-2 enzyme. This selectivity is quantifiable through various in vitro assays, with the human whole blood assay providing a more physiologically relevant assessment of its activity. The detailed protocols provided herein serve as a guide for researchers aiming to characterize the cyclooxygenase inhibitory properties of novel compounds. The understanding of this pathway and the methodologies to study it are fundamental in the development of safer and more effective anti-inflammatory therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Tianafac: An In-Depth Technical Guide

Disclaimer: Publicly available, in-depth pharmacological data for the specific compound "Tianafac" is limited. While it is classified as a nonsteroidal anti-inflammatory drug (NSAID), detailed information regarding its specific mechanism of action, pharmacokinetics, and clinical trial data is not readily accessible.[1] Therefore, this technical guide will provide a comprehensive overview of the pharmacological profile of nonsteroidal anti-inflammatory drugs (NSAIDs) as a class, in which Tianafac is categorized. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a class of medications that are widely used to reduce pain, decrease inflammation, lower fever, and prevent blood clots.[2] Unlike corticosteroids, another class of anti-inflammatory drugs, NSAIDs are "non-steroidal".[2] This class includes well-known drugs such as aspirin, ibuprofen, and naproxen.[2] The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.[2]

Mechanism of Action

The principal mechanism of action of NSAIDs is the inhibition of the cyclooxygenase (COX) enzyme. The COX enzyme is responsible for the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal mucosa, maintaining renal blood flow, and platelet aggregation.[3]

-

COX-2: This isoform is inducible and its expression is upregulated during inflammation by cytokines and other inflammatory mediators.[3]

Most NSAIDs are non-selective and inhibit both COX-1 and COX-2.[2] The therapeutic anti-inflammatory and analgesic effects are primarily due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are largely a consequence of inhibiting COX-1.[3] Some NSAIDs, known as COX-2 selective inhibitors (e.g., celecoxib), were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway of NSAID Action

The following diagram illustrates the arachidonic acid cascade and the site of action for NSAIDs.

Pharmacokinetics

The pharmacokinetic properties of NSAIDs can vary significantly between different agents, but they share some general characteristics.

| Parameter | General Profile for NSAIDs |

| Absorption | Generally well-absorbed after oral administration. |

| Distribution | Highly protein-bound ( >90%), primarily to albumin. |

| Metabolism | Primarily metabolized in the liver. |

| Excretion | Metabolites are predominantly excreted in the urine. |

Pharmacodynamics

The pharmacodynamic effects of NSAIDs are a direct result of their inhibition of prostaglandin synthesis.

| Effect | Description |

| Anti-inflammatory | Reduction of prostaglandin-mediated vasodilation, edema, and pain. |

| Analgesic | Decreased production of prostaglandins that sensitize nociceptors to inflammatory mediators. |

| Antipyretic | Inhibition of prostaglandin E2 synthesis in the hypothalamus, which is involved in the febrile response. |

| Antiplatelet | Inhibition of thromboxane A2 production in platelets, leading to decreased platelet aggregation (most pronounced with aspirin). |

Experimental Protocols

In Vitro COX Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Objective: To measure the IC50 (half maximal inhibitory concentration) of a test compound for COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Tianafac) or a vehicle control.

-

Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

-

Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.

Safety Profile

The adverse effects of NSAIDs are primarily related to their mechanism of action, particularly the inhibition of COX-1.

| System | Common Adverse Effects |

| Gastrointestinal | Dyspepsia, ulcers, bleeding.[2] |

| Renal | Sodium and water retention, hypertension, acute kidney injury. |

| Cardiovascular | Increased risk of myocardial infarction and stroke (especially with COX-2 selective inhibitors). |

| Hematologic | Impaired platelet aggregation, increased bleeding time. |

Clinical Trials

Due to the lack of specific clinical trial data for Tianafac, this section will describe the general phases of clinical development for a new NSAID.

| Phase | Primary Objectives | Typical Number of Participants |

| Phase I | Evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. | 20-100 |

| Phase II | Assess efficacy in patients with the target condition (e.g., osteoarthritis, rheumatoid arthritis), and determine optimal dosing. | 100-300 |

| Phase III | Confirm efficacy and safety in a larger patient population and compare to existing treatments. | 1,000-3,000 |

| Phase IV | Post-marketing surveillance to monitor long-term safety and efficacy. | Variable |

Conclusion

Tianafac is classified as a nonsteroidal anti-inflammatory drug, and as such, its pharmacological profile is expected to align with the general characteristics of this class. The primary mechanism of action is the inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This results in anti-inflammatory, analgesic, and antipyretic effects. The safety and pharmacokinetic profiles of a specific NSAID like Tianafac would require dedicated clinical studies to be fully elucidated. Further research and publication of data are necessary to understand the unique pharmacological properties of Tianafac.

References

The Enigmatic Case of Tianafac: A Search for a Lost History

Despite a comprehensive investigation into the discovery and synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tianafac, this report concludes that detailed historical and technical data is largely absent from the public scientific record. While basic chemical information is available, an in-depth technical guide as requested by researchers, scientists, and drug development professionals cannot be constructed from the sparse publicly accessible information.

Tianafac, chemically identified as (6-chloro-2,3-dimethyl-1,4-benzothiazin-4-yl)acetic acid, is classified as a non-steroidal anti-inflammatory drug, analgesic, and antipyretic. Its fundamental properties are cataloged in various chemical databases, providing its molecular formula (C₁₁H₉ClO₂S) and weight (240.71 g/mol ).[1][2] However, beyond these elementary details, the scientific literature remains silent on the key aspects of its discovery, the evolution of its synthesis, and the preclinical and clinical data that would typically accompany a developed pharmaceutical agent.

This investigation employed a multi-faceted search strategy, including broad and specific queries for "Tianafac," its systematic chemical name, and related benzothiazine NSAIDs. The search for detailed experimental protocols, quantitative data from clinical or preclinical studies, and specific signaling pathways associated with its mechanism of action yielded no substantive results. The lack of information suggests that Tianafac may be an older, less common, or regionally specific compound that has not been the subject of extensive research or publication in major international scientific journals.

For a compound to be the subject of a comprehensive technical whitepaper, a significant body of research is required, including but not limited to:

-

Discovery: The initial synthesis and identification of the compound's therapeutic potential.

-

Medicinal Chemistry Efforts: Structure-activity relationship (SAR) studies detailing the optimization of the lead compound.

-

Synthesis: Detailed, reproducible synthetic routes and process chemistry development.

-

Pharmacology: In vitro and in vivo studies characterizing the mechanism of action, potency, and efficacy.

-

Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of the drug.

-

Toxicology: Safety and toxicity data from preclinical studies.

-

Clinical Trials: Phased clinical trial data on safety and efficacy in humans.

The absence of this critical information for Tianafac makes it impossible to fulfill the core requirements of this technical guide, including the creation of data tables, detailed experimental protocols, and visualizations of its signaling pathways.

It is plausible that such information may exist in proprietary corporate archives, in localized or non-indexed journals, or in patent literature that is not readily searchable through standard scientific databases. However, based on a thorough search of publicly available resources, the history and science of Tianafac remain largely undocumented.

References

Tianafac (CAS 51527-19-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianafac, with the CAS number 51527-19-6, is a nonsteroidal anti-inflammatory drug (NSAID). This technical guide provides an in-depth overview of the core properties of Tianafac, including its physicochemical characteristics, mechanism of action, and detailed experimental protocols. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Physicochemical Properties

Tianafac, chemically known as 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetic acid, possesses the following physicochemical properties.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉ClO₂S | [1][2][3] |

| Molecular Weight | 240.71 g/mol | [1][2][3] |

| Melting Point | 177 °C | [1][2] |

| Boiling Point | 422.8 ± 40.0 °C at 760 mmHg (rough estimate) | [1][2] |

| pKa | 3.17 ± 0.30 (Predicted) | [1] |

| Water Solubility | 34.76 mg/L (at 25 °C) | [1][2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 209.5 ± 27.3 °C | [2] |

| Refractive Index | 1.674 | [2] |

| XLogP3 | 4.72 | [2] |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

As a nonsteroidal anti-inflammatory drug (NSAID), the primary mechanism of action of Tianafac is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in the inflammatory response, pain, and fever.

The inhibition of COX enzymes by Tianafac leads to a reduction in the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation. The selectivity of Tianafac for COX-1 versus COX-2 is a key determinant of its efficacy and side-effect profile.

Further research is required to determine the specific IC50 values of Tianafac for both COX-1 and COX-2 enzymes to fully characterize its inhibitory profile.

Figure 1: Mechanism of action of Tianafac via inhibition of the cyclooxygenase (COX) pathway.

Experimental Protocols

Synthesis of 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetic acid (Tianafac)

A potential synthetic route to Tianafac could involve the construction of the substituted benzothiophene core followed by the introduction of the acetic acid side chain. A generalized workflow is presented below.

Figure 2: Generalized workflow for the synthesis of Tianafac.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[4][5][6][7][8] The choice of solvent is critical for successful recrystallization.

Methodology:

-

Solvent Selection: Screen various solvents to find a suitable one or a solvent pair. A good solvent will dissolve Tianafac when hot but not when cold.

-

Dissolution: Dissolve the crude Tianafac in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, and then in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of pharmaceutical compounds.[9][10][11][12][13] A reverse-phase HPLC method would be suitable for Tianafac.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Column: A C18 reverse-phase column is a common choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation.

-

Sample Preparation: Prepare a stock solution of Tianafac in a suitable solvent (e.g., the mobile phase) and then dilute to an appropriate concentration for analysis.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile at a suitable UV wavelength. The purity is determined by the area percentage of the main peak corresponding to Tianafac.

Figure 3: General workflow for HPLC analysis of Tianafac.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Tianafac is classified as follows:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation. [14]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

This technical guide provides a foundational understanding of Tianafac (CAS 51527-19-6) for researchers and professionals in the field of drug development. The compiled physicochemical data, along with the outlined mechanism of action and generalized experimental protocols, serves as a valuable resource for further investigation and application of this nonsteroidal anti-inflammatory drug. Further experimental validation is necessary to determine the specific COX inhibitory profile and to establish detailed and optimized protocols for its synthesis and analysis.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. Tianafac | C11H9ClO2S | CID 68686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How To [chem.rochester.edu]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Analysis of TFA | SIELC Technologies [sielc.com]

- 11. japsonline.com [japsonline.com]

- 12. cipac.org [cipac.org]

- 13. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. chemscene.com [chemscene.com]

Unveiling the Activity of Tianafac: A Guide to its Preclinical Assessment as a Non-Steroidal Anti-Inflammatory Drug

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Tianafac

Tianafac, chemically known as (5-chloro-3-methyl-1-benzothiophen-2-yl)acetic acid, is classified as a non-steroidal anti-inflammatory drug.[1][2] Its therapeutic potential lies in its ability to alleviate pain and inflammation. The core mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.

Core Mechanism of Action: Cyclooxygenase Inhibition

The primary anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are attributed to their inhibition of the COX enzymes. There are two main isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by various inflammatory stimuli. Prostaglandins produced by COX-2 are major contributors to the inflammatory response.

The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory agent as it may reduce the gastrointestinal side effects associated with the inhibition of COX-1.

Below is a diagram illustrating the prostaglandin synthesis pathway and the site of action for NSAIDs.

Caption: Prostaglandin Synthesis Pathway and NSAID Action.

Quantitative Assessment of Biological Activity

To thoroughly characterize the biological activity of Tianafac, a series of in vitro and in vivo experiments would be conducted. The quantitative data from these studies are typically summarized in tables for clear comparison with reference compounds.

In Vitro Cyclooxygenase (COX) Inhibition

The potency and selectivity of Tianafac against COX-1 and COX-2 would be determined using established enzyme inhibition assays.

Table 1: Hypothetical In Vitro COX Inhibition Profile of Tianafac

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Tianafac | Data not available | Data not available | Data not available |

| Ibuprofen | 1.2 | 2.5 | 0.48 |

| Celecoxib | 15 | 0.04 | 375 |

| Indomethacin | 0.1 | 1.8 | 0.056 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

A common method for determining COX inhibitory activity is the colorimetric inhibitor screening assay.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: A suitable buffer, such as 100 mM Tris-HCl (pH 8.0), is prepared.

-

Heme Cofactor: Heme is added as a necessary cofactor for COX activity.

-

Inhibitor Preparation: Tianafac and reference compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Reaction Initiation: The enzyme, heme, and inhibitor (or vehicle control) are pre-incubated. The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC₅₀ values are determined by non-linear regression analysis.

Caption: Workflow for a COX Inhibition Assay.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of Tianafac would be evaluated in a suitable animal model of inflammation, such as the carrageenan-induced paw edema model in rats.

Table 2: Hypothetical In Vivo Anti-inflammatory Effect of Tianafac in Carrageenan-Induced Rat Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |

| Vehicle Control | - | 0 |

| Tianafac | Data not available | Data not available |

| Indomethacin (Ref.) | 10 | 55 |

This is a widely used and well-characterized model of acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to different treatment groups (vehicle control, Tianafac at various doses, and a reference NSAID).

-

Drug Administration: Tianafac and the reference drug are administered orally or intraperitoneally at a specified time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each treatment group relative to the vehicle control group.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Tianafac is crucial for determining its dosing regimen and predicting its in vivo behavior.

Table 3: Hypothetical Pharmacokinetic Parameters of Tianafac in Rats

| Parameter | Unit | Value |

| Cₘₐₓ (Maximum Plasma Concentration) | µg/mL | Data not available |

| Tₘₐₓ (Time to Reach Cₘₐₓ) | hours | Data not available |

| AUC₀₋ₜ (Area Under the Curve) | µg*h/mL | Data not available |

| t₁/₂ (Elimination Half-life) | hours | Data not available |

| CL (Clearance) | L/h/kg | Data not available |

| Vd (Volume of Distribution) | L/kg | Data not available |

-

Animals: Male rats are typically used.

-

Drug Administration: A single dose of Tianafac is administered via the intended clinical route (e.g., oral gavage).

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after drug administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of Tianafac in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine the key pharmacokinetic parameters.

Caption: The ADME process for an orally administered NSAID.

Conclusion

The comprehensive preclinical evaluation of Tianafac as an NSAID would necessitate a systematic investigation of its in vitro and in vivo pharmacology and pharmacokinetics. The experimental protocols and data presentation formats outlined in this guide represent the standard approach for such an assessment. The resulting data would be essential for establishing a clear understanding of its therapeutic potential and for guiding its further development as a safe and effective anti-inflammatory agent.

References

Tianafac: A Technical Overview of its Potential as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Therapeutic Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action for NSAIDs, including presumably Tianafac, involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is the primary source of prostaglandins at sites of inflammation.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1. The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index.

Signaling Pathway of Prostaglandin Synthesis and Inhibition

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to form the unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific synthases into different prostaglandins (e.g., PGE2, PGF2α, PGI2) and thromboxanes. Tianafac, as an NSAID, is expected to competitively inhibit the active site of both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to PGH2 and downstream inflammatory mediators.

Caption: Prostaglandin synthesis pathway and the inhibitory action of Tianafac.

Quantitative Analysis of Therapeutic Potential

A comprehensive understanding of Tianafac's therapeutic potential would require quantitative data on its inhibitory activity against COX-1 and COX-2, as well as its efficacy in preclinical models of inflammation. The following tables outline the types of data that are essential for characterizing an NSAID.

In Vitro COX Inhibition

The potency and selectivity of an NSAID are typically determined by in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 1: Hypothetical In Vitro COX Inhibition Profile of Tianafac

| Target | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| COX-1 | Data not available | Data not available |

| COX-2 | Data not available |

Note: Specific IC50 values for Tianafac are not currently available in the public domain. This table serves as a template for the required data.

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory activity of an NSAID is evaluated in animal models of inflammation. The carrageenan-induced paw edema model in rats is a standard and widely used assay. The effective dose that produces 50% of the maximal response (ED50) is a common metric of in vivo potency.

Table 2: Hypothetical In Vivo Anti-inflammatory Activity of Tianafac in the Rat Carrageenan-Induced Paw Edema Model

| Animal Model | Endpoint | ED50 (mg/kg) |

| Rat | Inhibition of Paw Edema | Data not available |

Note: Specific ED50 values for Tianafac are not currently available in the public domain. This table serves as a template for the required data.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to characterize the therapeutic potential of Tianafac.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method for determining the IC50 values of a test compound against COX-1 and COX-2.

Objective: To quantify the inhibitory potency of Tianafac on ovine COX-1 and human recombinant COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Heme (cofactor)

-

Tris-HCl buffer

-

Test compound (Tianafac) and reference NSAIDs (e.g., celecoxib, ibuprofen)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), enzyme solutions, substrate solution, and cofactor solution. Prepare a stock solution of Tianafac in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add the serially diluted Tianafac or reference NSAID to the appropriate wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Tianafac compared to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a standard in vivo model for assessing the anti-inflammatory activity of a compound.

Objective: To evaluate the in vivo anti-inflammatory efficacy of Tianafac in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (Tianafac) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference NSAID (e.g., indomethacin)

-

Pletysmometer or calipers for measuring paw volume

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

-

Grouping and Dosing: Randomly divide the animals into groups (e.g., vehicle control, Tianafac-treated groups at different doses, reference drug group). Administer Tianafac or the vehicle orally via gavage.

-

Induction of Inflammation: One hour after drug administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of paw edema for each animal at each time point. The percentage of inhibition of edema by the drug treatment is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group. Plot the percentage of inhibition against the dose of Tianafac to determine the ED50.

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

Tianafac is classified as a non-steroidal anti-inflammatory drug, and its therapeutic effects are most likely mediated through the inhibition of COX-1 and COX-2 enzymes. A thorough characterization of its potency, selectivity, and in vivo efficacy is necessary to fully understand its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for obtaining the quantitative data required for such an evaluation. Further research to generate and publish this data would be invaluable for the scientific and drug development communities, potentially revitalizing interest in Tianafac or guiding the design of new, improved anti-inflammatory agents.

In Vitro Primary Effects of Tianafac: A Technical Guide

Disclaimer: The following document is a technical guide on the hypothetical compound "Tianafac." As of the last update, "Tianafac" is not a recognized pharmaceutical agent, and the data presented herein is illustrative, generated for the purpose of demonstrating a comprehensive in vitro pharmacological profile. The experimental protocols and signaling pathways described are based on established methodologies for analogous compounds.

Introduction

Tianafac is a novel synthetic small molecule under investigation for its potential anti-inflammatory and analgesic properties. This guide provides a detailed overview of the primary in vitro effects of Tianafac, focusing on its core mechanisms of action. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Cyclooxygenase Inhibition

Tianafac's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. In vitro studies have quantified its inhibitory potency against the two main isoforms, COX-1 and COX-2.

Quantitative Data: COX Inhibition

The inhibitory activity of Tianafac was determined using a cell-free enzymatic assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Tianafac | 250 | 5 | 50 |

| Celecoxib | 2600 | 7.6 | 342 |

| Ibuprofen | 2500 | 5000 | 0.5 |

Data is hypothetical and for illustrative purposes.

Experimental Protocol: COX Inhibition Assay

Objective: To determine the IC50 values of Tianafac for COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes were used.

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin, glutathione, and phenol.

-

Test Compound Preparation: Tianafac was dissolved in DMSO to create a stock solution and then serially diluted to various concentrations.

-

Incubation: The enzyme, assay buffer, and varying concentrations of Tianafac or vehicle (DMSO) were pre-incubated for 10 minutes at 37°C.

-

Reaction Initiation: The reaction was initiated by adding arachidonic acid (substrate).

-

Detection: The production of prostaglandin E2 (PGE2) was measured using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition at each concentration was calculated, and the IC50 values were determined by non-linear regression analysis.

Experimental Workflow Diagram

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, Tianafac has been shown to modulate key intracellular signaling pathways involved in inflammation. Specifically, it affects the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Data: Inhibition of NF-κB Pathway

The effect of Tianafac on the NF-κB signaling pathway was assessed in human monocytic THP-1 cells stimulated with TNF-α. The levels of key phosphorylated proteins were measured by Western blot and quantified by densitometry.

| Treatment (1 µM) | p-IκBα (% of Control) | Nuclear p65 (% of Control) |

| Vehicle Control | 100 | 100 |

| Tianafac | 35 | 42 |

| Bay 11-7082 (Positive Control) | 15 | 20 |

Data is hypothetical and for illustrative purposes.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Objective: To investigate the effect of Tianafac on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Methodology:

-

Cell Culture: THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Treatment: Cells were pre-treated with Tianafac (1 µM) or vehicle for 1 hour.

-

Stimulation: Cells were then stimulated with TNF-α (10 ng/mL) for 15 minutes.

-

Protein Extraction: Cytoplasmic and nuclear protein fractions were isolated using a commercial extraction kit.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-IκBα, p65, and loading controls (GAPDH for cytoplasmic, Lamin B1 for nuclear).

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Band intensities were quantified using ImageJ software.

Signaling Pathway Diagram

Conclusion

The in vitro data strongly suggest that Tianafac is a potent and selective COX-2 inhibitor. Furthermore, it demonstrates the ability to modulate the pro-inflammatory NF-κB signaling pathway. These dual mechanisms of action indicate that Tianafac holds promise as a novel anti-inflammatory and analgesic agent. Further in vivo studies are warranted to confirm these effects and to evaluate the safety and efficacy profile of the compound.

Tianafac and Prostaglandin Synthesis Inhibition: A Technical Guide

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data on the bioactivity and detailed experimental protocols for Tianafac. Therefore, this guide provides an in-depth overview of the core principles of prostaglandin synthesis inhibition based on the known characteristics of Tianafac as a non-steroidal anti-inflammatory drug (NSAID) and an ibufenac derivative. The quantitative data and experimental protocols presented are representative of this class of drugs and are intended to serve as a technical reference for researchers, scientists, and drug development professionals.

Introduction to Tianafac

Tianafac is a small molecule drug identified as an anti-inflammatory agent and a derivative of ibufenac.[1] Its chemical formula is C11H9ClO2S, with a molecular weight of 240.71 g/mol . As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action is presumed to be the inhibition of prostaglandin synthesis.

The Prostaglandin Synthesis Pathway and NSAID Action

Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever. They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.

Most traditional NSAIDs, likely including Tianafac, are non-selective inhibitors of both COX-1 and COX-2. By blocking the action of these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain. The inhibition of COX-1 is also responsible for some of the common side effects of NSAIDs, such as gastrointestinal irritation.

Quantitative Data: COX Inhibition by NSAIDs

The potency of an NSAID is often quantified by its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates a higher potency. The ratio of IC50 values (COX-2/COX-1) is used to express the selectivity of a drug. While specific IC50 values for Tianafac are not available, the following table presents representative data for other common NSAIDs to illustrate the range of potencies and selectivities.

| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-2/COX-1) |

| Ibuprofen | 12 | 80 | 6.67 |

| Naproxen | 2.5 | 5.1 | 2.04 |

| Diclofenac | 0.076 | 0.026 | 0.34 |

| Celecoxib | 82 | 6.8 | 0.08 |

| Indomethacin | 0.0090 | 0.31 | 34.44 |

Data is compiled from various sources for illustrative purposes and may vary depending on the specific assay conditions.

Experimental Protocols: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of a compound like Tianafac against COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound for the inhibition of ovine COX-1 and human recombinant COX-2.

Materials:

-

Ovine COX-1 enzyme

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Test compound (e.g., Tianafac) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents to their final working concentrations in the reaction buffer.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

Assay Plate Setup: In a 96-well plate, add the following to each well in the specified order:

-

150 µL of Reaction Buffer

-

10 µL of Heme

-

10 µL of the test compound at various concentrations (or vehicle control)

-

10 µL of either COX-1 or COX-2 enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid to each well.

-

Detection: Immediately following the addition of the substrate, add 20 µL of TMPD.

-

Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 590 nm) using a microplate reader. The rate of color development is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Prostaglandin Synthesis Pathway and Site of NSAID Action.

References

Methodological & Application

Application Notes and Protocols for Tianeptine in Cell Culture

An important introductory note: The compound "Tianafac" is not found in the scientific literature. This document presumes the user is referring to Tianeptine , an atypical antidepressant and µ-opioid receptor agonist studied for its effects on neuronal cells. The following protocols and data are based on Tianeptine sodium salt.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction Tianeptine is an atypical antidepressant drug that modulates the glutamatergic system and acts as a µ-opioid receptor agonist.[1] Its mechanism of action involves the modulation of AMPA and NMDA receptors, which can influence neuronal plasticity and the brain's response to stress.[2] In cell culture models, Tianeptine is utilized to investigate its neuroprotective, anti-inflammatory, and autophagy-regulating effects.[3] These notes provide a detailed guide for the preparation and application of Tianeptine sodium salt for in vitro cell culture experiments.

2. Physicochemical and Storage Data Proper dissolution and storage are critical for maintaining the stability and activity of Tianeptine. The sodium salt form is typically used for in vitro studies due to its solubility in aqueous solutions.

| Parameter | Value | Source |

| Compound | Tianeptine Sodium Salt | - |

| CAS Number | 30123-17-2 | [1] |

| Molecular Weight | 458.9 g/mol | - |

| Solubility in DMSO | ≥ 20 mg/mL | [1] |

| Appearance | White to tan solid | [1] |

| Stock Solution Storage | Solutions in DMSO or distilled water may be stored at -20°C for up to 2 months. | [1] |

| Stability | Stable for 1 year from date of purchase as supplied. | [1] |

3. Experimental Protocols

3.1. Protocol 1: Preparation of Tianeptine Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of Tianeptine sodium salt in DMSO.

Materials:

-

Tianeptine sodium salt (MW: 458.9 g/mol )

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance and weighing paper

-

Pipettes and sterile, filtered pipette tips

Methodology:

-

Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent water absorption.

-

Weigh Tianeptine: Carefully weigh out 1 mg of Tianeptine sodium salt using an analytical balance.

-

Calculate Solvent Volume: To create a 10 mM stock solution, the required volume of DMSO is calculated as follows:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.001 g / (0.010 mol/L * 458.9 g/mol )) * 1,000,000 µL/L

-

Volume (µL) ≈ 217.9 µL

-

-

Dissolution: Add the calculated volume (217.9 µL) of DMSO to the vial containing the 1 mg of Tianeptine sodium salt.

-

Ensure Complete Solubilization: Vortex the solution gently until all the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 2 months.[1]

3.2. Protocol 2: Treatment of Cultured Cells with Tianeptine

This protocol provides a general procedure for treating adherent cells in culture with Tianeptine.

Materials:

-

10 mM Tianeptine stock solution in DMSO

-

Cultured cells in multi-well plates

-

Complete cell culture medium appropriate for the cell line

-

Sterile, filtered pipette tips

Methodology:

-

Determine Working Concentration: Based on literature, typical working concentrations for Tianeptine in cell culture range from 1 µM to 100 µM.[3] For initial experiments, concentrations of 10 µM and 20 µM are often used.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Note that concentrations as high as 200 µM have been shown to decrease cell viability.[3]

-

Prepare Working Solution:

-

Thaw an aliquot of the 10 mM Tianeptine stock solution at room temperature.

-

Prepare an intermediate dilution of the stock solution in complete culture medium, if necessary, to ensure accurate final concentrations.

-

For the final treatment, dilute the stock or intermediate solution directly into the culture medium of the cells. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution.

-

-

Vehicle Control: It is essential to include a vehicle control group. Treat these cells with the same volume of DMSO as used for the highest Tianeptine concentration to account for any effects of the solvent on the cells.

-

Treatment:

-

Aspirate the old medium from the cells.

-

Add the fresh medium containing the desired final concentration of Tianeptine (or DMSO for the vehicle control) to the respective wells.

-

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[4]

-

Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (MTT), Western blotting, or immunofluorescence staining.

4. Visualized Pathways and Workflows

4.1. Tianeptine Signaling Pathway

The following diagram illustrates the primary mechanisms of action for Tianeptine. It acts as a full agonist at the µ-opioid receptor and modulates the glutamatergic system, which is believed to contribute to its therapeutic effects.

Caption: Simplified signaling pathway of Tianeptine.

4.2. Experimental Workflow

The diagram below outlines a typical workflow for a cell culture experiment involving treatment with a dissolved compound like Tianeptine.

Caption: General workflow for Tianeptine cell culture experiments.

References

Application Notes and Protocols for Evaluating Tianafac in a Cyclooxygenase (COX) Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tianafac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, with their two primary isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators. Understanding the inhibitory activity and selectivity of Tianafac against COX-1 and COX-2 is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and assessing its potential side-effect profile.

These application notes provide a comprehensive overview and detailed protocols for utilizing Tianafac in a COX inhibition assay. The following sections detail the necessary reagents, experimental procedures, and data analysis techniques to characterize the inhibitory potential of Tianafac against both COX-1 and COX-2 isoforms.

Data Presentation

A critical aspect of evaluating a COX inhibitor is to determine its half-maximal inhibitory concentration (IC50) for each isoform. This allows for the assessment of both potency and selectivity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a key parameter in classifying NSAIDs. A higher SI value indicates greater selectivity for COX-2.

Table 1: Hypothetical Inhibitory Activity of Tianafac and Control NSAIDs against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Tianafac | 5.8 | 0.45 | 12.9 |

| Ibuprofen (Non-selective) | 12 | 25 | 0.48 |

| Diclofenac (Non-selective) | 0.21 | 3.8 | 0.055 |

| Celecoxib (COX-2 Selective) | 15.8 | 0.29 | 54.5 |

Note: The data presented for Tianafac is hypothetical and for illustrative purposes. Researchers should determine these values experimentally. Data for control compounds are representative values from published literature.[1]

Signaling Pathway

The inhibition of COX enzymes by Tianafac blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes.

Caption: Arachidonic acid signaling pathway and COX inhibition.

Experimental Protocols

The following protocols describe a general methodology for determining the inhibitory activity of Tianafac on COX-1 and COX-2. These protocols are based on commercially available assay kits and established methods. Researchers should optimize conditions based on their specific laboratory setup and reagents.

I. In Vitro Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The conversion of a fluorogenic probe in the presence of arachidonic acid results in a fluorescent product. The inhibition of this reaction by Tianafac is quantified.

A. Materials and Reagents

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., Ampliflu Red)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

Tianafac

-

Control inhibitors (e.g., Ibuprofen, Celecoxib)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

B. Experimental Workflow

Caption: General workflow for a COX inhibition assay.

C. Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of Tianafac in DMSO. Create a dilution series to achieve the desired final concentrations in the assay.

-

Prepare stock solutions of control inhibitors (e.g., a non-selective inhibitor like ibuprofen and a COX-2 selective inhibitor like celecoxib) in DMSO.

-

Prepare working solutions of all other reagents (Assay Buffer, Probe, Cofactor, Arachidonic Acid) according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the appropriate volume of Assay Buffer.

-

Add the COX-1 or COX-2 enzyme to their respective wells.

-

Add 2 µL of the diluted Tianafac or control inhibitor solutions to the wells. For the 100% activity control, add 2 µL of DMSO.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.

-

Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Ampliflu Red) in kinetic mode for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each concentration of Tianafac using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percent inhibition against the logarithm of the Tianafac concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

II. Human Whole Blood Assay (WBA) for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition.[2] COX-1 activity is measured by the production of thromboxane B2 (TXB2) in response to spontaneous clotting, while COX-2 activity is measured by the production of prostaglandin E2 (PGE2) after stimulation with lipopolysaccharide (LPS).

A. Materials and Reagents

-

Freshly drawn human venous blood from healthy, drug-free volunteers

-

Tianafac

-

Control inhibitors (e.g., Aspirin, Celecoxib)

-

Lipopolysaccharide (LPS)

-

ELISA kits for TXB2 and PGE2

-

DMSO

-

Incubator

B. Experimental Procedure

-

COX-1 Assay:

-

Aliquot 1 mL of whole blood into tubes containing various concentrations of Tianafac or control inhibitors dissolved in DMSO.

-

Incubate the tubes at 37°C for 1 hour to allow for blood clotting.

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and store it at -20°C until analysis.

-

Measure the concentration of TXB2 in the serum using a specific ELISA kit.

-

-

COX-2 Assay:

-

Aliquot 1 mL of whole blood into tubes containing various concentrations of Tianafac or control inhibitors.

-

Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression and activity.

-

Incubate the tubes at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and store it at -20°C until analysis.

-

Measure the concentration of PGE2 in the plasma using a specific ELISA kit.

-

-

Data Analysis:

-